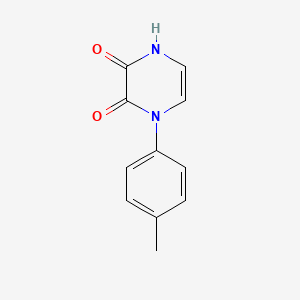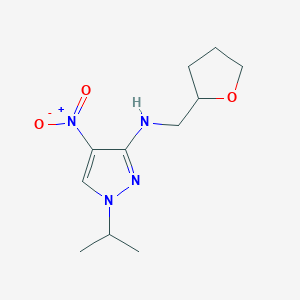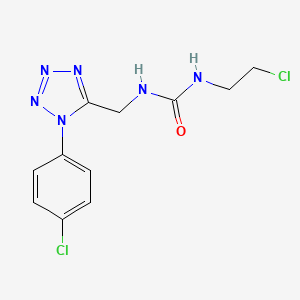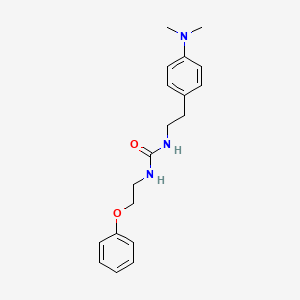
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPP, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is synthesized using a specific method and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
- Novel Compound Synthesis : 1-(4-Methylphenyl)-1,4-dihydropyrazine-2,3-dione serves as a precursor in the synthesis of various pharmacologically active α,β-dicarbonyl compounds. An innovative method for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones was developed, highlighting its utility in diverse organic syntheses (Sharma et al., 2008).
Chemical Reactions and Synthesis Techniques
- Synthesis and Reactivity Studies : Research on the synthesis and reactivity of 1,4-dihydropyrazine derivatives, including this compound, has been conducted. This includes the preparation of bisvinylphosphate derivatives from N-Boc piperazine-2,5-dione and their engagement in palladium-catalyzed reactions (Chaignaud et al., 2008).
Environmental Friendly Synthesis Approaches
- Green Chemistry Approaches : An environmentally friendly synthesis method using L-proline as a catalyst was developed for structurally complex heterocyclic ortho-quinones. This represents a significant advancement in green chemistry, utilizing water as a solvent and achieving high atom economy (Rajesh et al., 2011).
Development of Antioxidants and Radical Scavengers
- Antioxidant Properties : Pyrazolyl-phthalazine-dione derivatives synthesized from this compound displayed significant in vitro antioxidative activity. These compounds were evaluated for their potential as radical scavengers, with specific derivatives showing potent antioxidative potential (Simijonović et al., 2018).
Spectroscopic Properties and Analysis
- Spectroscopic Characterization : The synthesis and spectral characterization of various phthalazinone derivatives, including this compound, have been performed. This research contributes to a deeper understanding of the chemical properties and potential applications of these compounds (Mahmoud et al., 2012).
Solubility and Molecular Analysis
- Solubility and Structural Analysis : Comprehensive structural and vibrational analyses of related compounds to this compound have been conducted, providing insights into their solubility in various solvents and spectroscopic properties. This research aids in understanding the physical and chemical characteristics of these compounds (Khajehzadeh et al., 2021).
Mecanismo De Acción
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a part of, have diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related pyrazole-bearing compounds have been shown to interact with their targets to inhibit key biological processes, leading to their antileishmanial and antimalarial effects .
Biochemical Pathways
Related compounds have been shown to interfere with the life cycle of parasites, disrupting their ability to infect and reproduce within host cells .
Result of Action
Related compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may interfere with the life cycle of these parasites at a cellular level .
Propiedades
IUPAC Name |
4-(4-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQCLSFEKCRBCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CNC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2408659.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)


![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)






